2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
Preparation Methods
The synthesis of 2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-Chlorobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can be compared with other similar compounds, such as:
2-Chlorobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: This compound has an ethyl group instead of an allyl group, which may affect its reactivity and biological activity.
2-Chlorobenzaldehyde (7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: The presence of an additional chlorine atom on the benzyl group can influence the compound’s chemical properties and interactions.
2-Chlorobenzaldehyde (7-(2-methyl-2-propenyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: The methyl group on the propenyl chain can affect the compound’s steric and electronic properties, impacting its reactivity and biological activity.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C17H17ClN6O2 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-7-5-6-8-12(11)18/h4-8,10H,1,9H2,2-3H3,(H,20,21)/b19-10+ |
InChI Key |
XVOMHJLNOOIJFH-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC=C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC=C |
Origin of Product |
United States |
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